1-(3-Methoxyphenyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)propane-1,3-diol is an organic compound belonging to the class of propane-1,3-diols It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propane-1,3-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of 3-methoxycinnamaldehyde using catalytic hydrogenation. This process typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the hydroxymethylation of benzaldoximes followed by catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methoxyphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylpropane-1,3-diols.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)propane-1,3-diol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Methoxyphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors, modulating cellular signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxyphenyl)propane-1,3-diol can be compared with other similar compounds, such as:
1,2-Diguaiacylpropane-1,3-diol: Similar structure but with additional hydroxyl groups, leading to different chemical properties and applications.
1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-diol: Differing in the position of the methoxy group, affecting its reactivity and biological activity.
Propane-1,3-diol, 2-methyl-: A methyl-substituted analog with distinct physical and chemical properties.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting chemical behavior.
Eigenschaften
CAS-Nummer |
51699-44-6 |
---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O3/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7,10-12H,5-6H2,1H3 |
InChI-Schlüssel |
CSQLZSYIVJXCRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.